molecular formula C13H16N3O2+ B12343686 ethyl 1-(3-aminophenyl)-5-methyl-4H-pyrazol-1-ium-4-carboxylate

ethyl 1-(3-aminophenyl)-5-methyl-4H-pyrazol-1-ium-4-carboxylate

Cat. No.: B12343686
M. Wt: 246.28 g/mol
InChI Key: CXRQITBZOHHAPL-UHFFFAOYSA-N
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Description

Ethyl 1-(3-aminophenyl)-5-methyl-4H-pyrazol-1-ium-4-carboxylate is a synthetic organic compound with a unique structure that includes an aminophenyl group, a pyrazolium ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-aminophenyl)-5-methyl-4H-pyrazol-1-ium-4-carboxylate typically involves the reaction of 3-aminophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazolium ring. The final product is obtained after esterification of the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to increase efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-aminophenyl)-5-methyl-4H-pyrazol-1-ium-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.

    Reduction: The pyrazolium ring can be reduced to form pyrazoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the aminophenyl group.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(3-aminophenyl)-5-methyl-4H-pyrazol-1-ium-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(3-aminophenyl)-5-methyl-4H-pyrazol-1-ium-4-carboxylate involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The pyrazolium ring can participate in electron transfer reactions, affecting cellular redox states. These interactions can lead to various biological effects, including modulation of signaling pathways and inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(3-nitrophenyl)-5-methyl-4H-pyrazol-1-ium-4-carboxylate
  • Ethyl 1-(3-chlorophenyl)-5-methyl-4H-pyrazol-1-ium-4-carboxylate
  • Ethyl 1-(3-methoxyphenyl)-5-methyl-4H-pyrazol-1-ium-4-carboxylate

Uniqueness

Ethyl 1-(3-aminophenyl)-5-methyl-4H-pyrazol-1-ium-4-carboxylate is unique due to the presence of the aminophenyl group, which imparts specific reactivity and biological activity

Properties

Molecular Formula

C13H16N3O2+

Molecular Weight

246.28 g/mol

IUPAC Name

ethyl 1-(3-aminophenyl)-5-methyl-4H-pyrazol-1-ium-4-carboxylate

InChI

InChI=1S/C13H16N3O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-5-10(14)7-11/h4-8,12H,3,14H2,1-2H3/q+1

InChI Key

CXRQITBZOHHAPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=N[N+](=C1C)C2=CC=CC(=C2)N

Origin of Product

United States

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